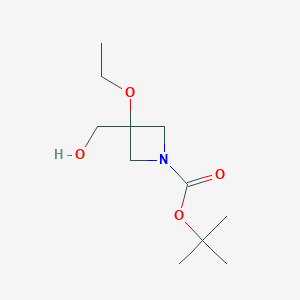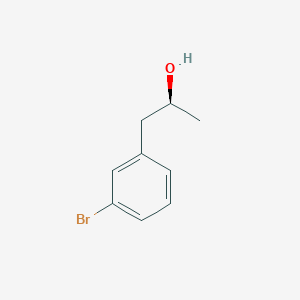
(S)-1-(3-Bromophenyl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(3-Bromophenyl)propan-2-ol is an organic compound with the molecular formula C9H11BrO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Bromophenyl)propan-2-ol typically involves the bromination of a suitable precursor, followed by a reduction step. One common method starts with the bromination of 1-phenylpropan-2-ol using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology, which allows for precise control over reaction parameters and improved safety. The use of flow microreactors can lead to more sustainable and scalable production methods .
化学反应分析
Types of Reactions
(S)-1-(3-Bromophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of 3-bromoacetophenone or 3-bromobenzaldehyde
Reduction: Formation of 3-bromophenylpropane
Substitution: Formation of various substituted phenylpropan-2-ols depending on the nucleophile used
科学研究应用
(S)-1-(3-Bromophenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-1-(3-Bromophenyl)propan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The bromine atom and hydroxyl group play crucial roles in its reactivity and interaction with molecular targets. The exact pathways and molecular targets can vary based on the specific context of its use.
相似化合物的比较
Similar Compounds
1-(3-Bromophenyl)ethanol: Similar structure but lacks the additional carbon in the propanol chain.
1-(4-Bromophenyl)propan-2-ol: Similar structure but with the bromine atom in the para position.
1-(3-Chlorophenyl)propan-2-ol: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
(S)-1-(3-Bromophenyl)propan-2-ol is unique due to its specific chiral configuration and the presence of both a bromine atom and a hydroxyl group
属性
分子式 |
C9H11BrO |
|---|---|
分子量 |
215.09 g/mol |
IUPAC 名称 |
(2S)-1-(3-bromophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11BrO/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6-7,11H,5H2,1H3/t7-/m0/s1 |
InChI 键 |
BDJVSZKLVVTCKZ-ZETCQYMHSA-N |
手性 SMILES |
C[C@@H](CC1=CC(=CC=C1)Br)O |
规范 SMILES |
CC(CC1=CC(=CC=C1)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{1,8-Dioxaspiro[4.5]decan-4-yl}methanamine hydrochloride](/img/structure/B13552226.png)
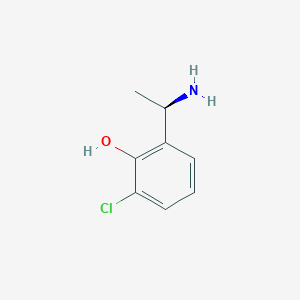
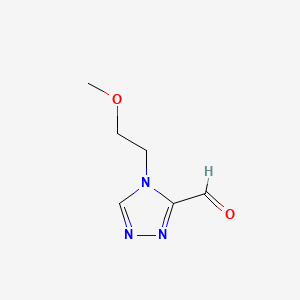
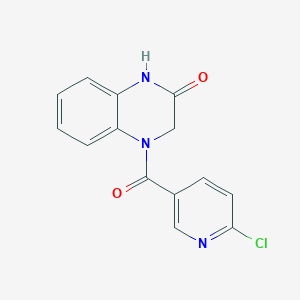
![2-Amino-3-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]propanoicacid,trifluoroaceticacid](/img/structure/B13552249.png)
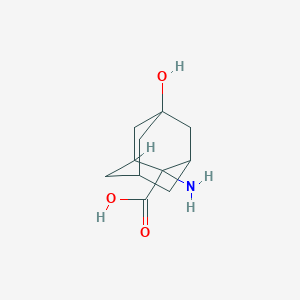
![6-{[(Tert-butoxy)carbonyl]amino}-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid](/img/structure/B13552259.png)
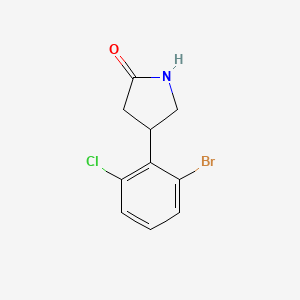
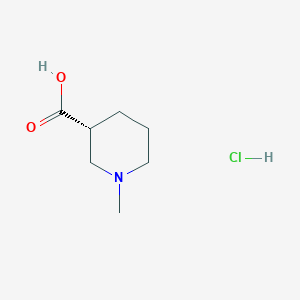
![tert-butyl N-{3-[(1R)-1-aminoethyl]phenyl}carbamate](/img/structure/B13552270.png)
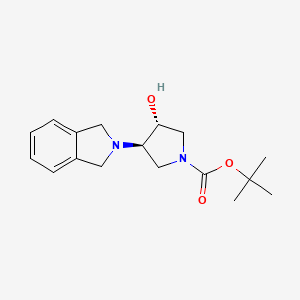
![methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-7-carboxylate](/img/structure/B13552285.png)
